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Abstract

DEG-35 is a novel small molecule that functions as a "molecular glue," redirecting the E3
ubiquitin ligase cereblon (CRBN) to induce the degradation of two key oncoproteins: Ikaros
family zinc finger 2 (IKZF2), also known as Helios, and casein kinase 1 alpha (CK1a). This
dual-degrader activity has shown significant promise in preclinical models of acute myeloid
leukemia (AML), a hematologic malignancy with a poor prognosis. This technical guide
provides a comprehensive overview of the mechanism of action of DEG-35, detailed
experimental protocols for its characterization, and a summary of its efficacy.

Introduction to DEG-35 and Cereblon-Mediated
Protein Degradation

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the
cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-
causing proteins. Molecular glues are small molecules that induce a novel interaction between
an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent
degradation of the target.

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. It is
the target of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These
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agents bind to CRBN and recruit neosubstrates for degradation. DEG-35 is a recently
developed molecular glue that leverages this mechanism to target IKZF2 and CK1a.[1][2][3][4]

[5]

IKZF2 is a hematopoietic transcription factor implicated in the self-renewal of leukemia stem
cells and the inhibition of myeloid differentiation.[6] CK1a is a serine/threonine kinase that plays
a role in various cellular processes, and its degradation can activate the p53 tumor suppressor
pathway.[2][7][8] By simultaneously targeting both proteins, DEG-35 offers a multi-pronged
approach to treating AML.

Mechanism of Action of DEG-35

DEG-35 acts as a molecular glue to induce the formation of a ternary complex between CRBN
and its target proteins, IKZF2 and CK1a. This proximity leads to the polyubiquitination of the
target proteins by the CUL4A-DDB1-CRBN E3 ligase complex, marking them for degradation
by the 26S proteasome. The degradation of IKZF2 and CK1a results in two key anti-leukemic
effects: the induction of myeloid differentiation and the activation of the p53-mediated apoptotic
pathway, which collectively inhibit the growth and survival of AML cells.[2][7][8]
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Caption: Mechanism of action of DEG-35.
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The efficacy of DEG-35 has been quantified through various in vitro and in vivo studies. A
summary of the key quantitative data is presented below.

Parameter Cell Line Value Reference
DC50 (IKZF2) MOLM-13 (AML) 4.4 nM [9]
DC50 (CK1a) MOLM-13 (AML) 1.4 nM [9]

66 days (DEG-77) vs.
35 days (vehicle)

Median Survival Mouse Model of AML

Note: DEG-77 is a more soluble analog of DEG-35 with comparable in vitro activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of DEG-35.

Cell Culture and Reagents

e Cell Lines: MOLM-13 (human acute myeloid leukemia) and other relevant AML cell lines.

e Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and
1% penicillin-streptomycin.

e Compounds: DEG-35 and DEG-77 are synthesized as described in Miyamoto et al., 2023.
Stock solutions are prepared in DMSO.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of IKZF2 and CK1a following treatment with
DEG-35.

e Cell Treatment: Seed AML cells at a density of 1 x 106 cells/mL in 6-well plates. Treat with
varying concentrations of DEG-35 or DMSO (vehicle control) for the desired time points
(e.q., 4, 8, 12, 24 hours).
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o Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in
RIPA buffer supplemented with protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and
separate by electrophoresis. Transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in
TBST for 1 hour at room temperature. Incubate with primary antibodies against IKZF2,
CK1a, and a loading control (e.g., GAPDH, B-actin) overnight at 4°C. Wash the membrane
with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room
temperature.

» Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence
(ECL) substrate and an imaging system. Quantify band intensities using densitometry
software.

AML Cell Treatment Cell Lysis and Protein Quantification SDS-PAGE and Immunobloting ECL Detection and Densitomet Analysis
(DEG-35 or Vehicle) Protein Extraction (BCAAssay) PVDF Transfer (Primary & Secondary Antibodies) Imaging ry Analys

Click to download full resolution via product page

Caption: Western blotting workflow.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary
Complex Formation
This assay is used to demonstrate the DEG-35-dependent interaction between CRBN and its

target proteins.

o Cell Transfection and Treatment: Transfect HEK293T cells with constructs expressing tagged
versions of CRBN (e.g., FLAG-CRBN) and the target protein (e.g., MYC-IKZF2). Treat the
cells with DEG-35 or DMSO for a specified time.

e Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged
proteins (e.g., anti-FLAG antibody) and protein A/G magnetic beads to pull down the protein
complex.

Washing: Wash the beads several times to remove non-specific binding proteins.

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the
eluates by western blotting using antibodies against both tagged proteins.

In Vivo Efficacy Studies in AML Mouse Models

These studies are crucial to evaluate the therapeutic potential of DEG-35.

Animal Models: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human AML
cell lines (e.g., MOLM-13) or patient-derived xenografts (PDXs).

Drug Administration: Once leukemia is established, treat the mice with DEG-77 (the more
soluble analog of DEG-35) or a vehicle control via an appropriate route (e.g., intraperitoneal
injection).

Monitoring: Monitor the mice for signs of disease progression, body weight, and overall
health.

Efficacy Assessment: Measure the leukemia burden in the peripheral blood, bone marrow,
and spleen at various time points using flow cytometry. The primary endpoint is typically
overall survival.

Pharmacodynamic Studies: At the end of the study, or at specific time points, tissues can be
harvested to assess the degradation of IKZF2 and CK1a by western blotting or
immunohistochemistry.

Signaling Pathways and Cellular Consequences

The dual degradation of IKZF2 and CK1a by DEG-35 triggers distinct downstream signaling

pathways that contribute to its anti-leukemic activity.

IKZF2 Degradation and Myeloid Differentiation
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IKZF2 is known to suppress the expression of genes involved in myeloid differentiation. Its
degradation by DEG-35 relieves this suppression, leading to the differentiation of AML blasts
into more mature myeloid cells. This is a key therapeutic strategy in AML, as it can halt the

proliferation of leukemic blasts.

CKla Degradation and p53 Activation

The degradation of CK1a leads to the stabilization and activation of the p53 tumor suppressor
protein. Activated p53 can then induce cell cycle arrest and apoptosis, further contributing to

the elimination of AML cells.
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Caption: Downstream signaling pathways of DEG-35.

Conclusion and Future Directions

DEG-35 represents a promising new therapeutic agent for the treatment of AML. Its novel
mechanism of action, involving the dual degradation of IKZF2 and CK1a, offers a multi-faceted
attack on leukemic cells. The potent in vitro and in vivo activity of DEG-35 and its analog DEG-
77 warrant further investigation and clinical development.

Future research should focus on:

e Optimizing the pharmacokinetic and pharmacodynamic properties of DEG-35 and its
analogs.

« Investigating the efficacy of DEG-35 in a broader range of AML subtypes and in combination
with other anti-leukemic agents.

« Identifying potential mechanisms of resistance to DEG-35.

» Exploring the therapeutic potential of dual IKZF2 and CK1a degradation in other
malignancies.

This technical guide provides a solid foundation for researchers and drug developers interested
in the exciting field of targeted protein degradation and the promising therapeutic potential of
DEG-35.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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